molecular formula C13H16FNO3S B2529588 2-(4-Fluorophenyl)-1-(3-(methylsulfonyl)pyrrolidin-1-yl)ethanone CAS No. 1448056-86-7

2-(4-Fluorophenyl)-1-(3-(methylsulfonyl)pyrrolidin-1-yl)ethanone

Cat. No. B2529588
CAS RN: 1448056-86-7
M. Wt: 285.33
InChI Key: VFMJPEDDJAPWPC-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-1-(3-(methylsulfonyl)pyrrolidin-1-yl)ethanone is a synthetic compound that belongs to the class of cathinones. It is also known as 4F-PVP and is commonly used in scientific research for its psychoactive properties.

Scientific Research Applications

Organic Synthesis and Chemical Reactions

One study explores the versatility of three-component coupling for the synthesis of pyrazolopyridines and other pyrido fused systems, showcasing a novel reaction involving a related compound that leads to the development of a new method for creating complex bicyclic systems. This method's adaptability is highlighted by its application in generating a wide range of structures, emphasizing its potential in combinatorial chemistry for scaffold decoration in a single step (Almansa et al., 2008).

Antifungal and Antibacterial Agents

Another research area focuses on the synthesis of voriconazole, a broad-spectrum triazole antifungal agent, where a related fluorophenyl compound plays a critical role in the drug's synthesis. The study meticulously examines diastereocontrol in the reaction, offering insights into the synthetic pathways and stereochemistry involved in developing antifungal agents (Butters et al., 2001).

Advanced Material Science

Research on the synthesis, crystal structure, and DFT study of boric acid ester intermediates containing benzene rings demonstrates the compound's application in material science. The study provides structural insights through X-ray diffraction and DFT calculations, revealing the physicochemical properties of the compounds. This research contributes to understanding the molecular structures and potential applications of these compounds in various fields (Huang et al., 2021).

Enaminone Structures

An investigation into the hydrogen-bonding patterns in enaminones, including a compound with a similar structure, sheds light on the molecular interactions and crystal structures of these compounds. The study emphasizes the significance of weak interactions in stabilizing crystal structures, providing valuable information for designing molecules with desired properties (Balderson et al., 2007).

properties

IUPAC Name

2-(4-fluorophenyl)-1-(3-methylsulfonylpyrrolidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO3S/c1-19(17,18)12-6-7-15(9-12)13(16)8-10-2-4-11(14)5-3-10/h2-5,12H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFMJPEDDJAPWPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1CCN(C1)C(=O)CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Fluorophenyl)-1-(3-(methylsulfonyl)pyrrolidin-1-yl)ethanone

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